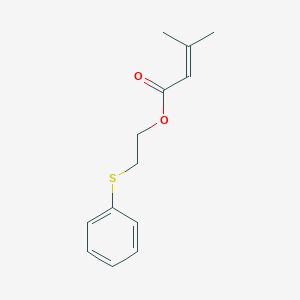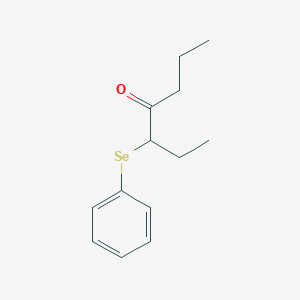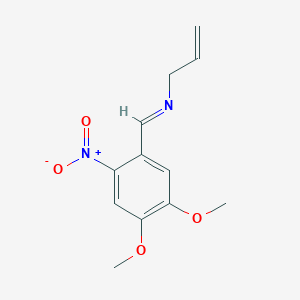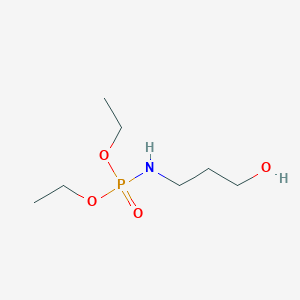![molecular formula C14H15NO5S B14615460 Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-47-3](/img/structure/B14615460.png)
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and a 3,4-dimethoxyphenylmethyl moiety. The 1-oxide functional group adds to its unique chemical properties. Pyridine derivatives are widely studied due to their significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves the reaction of pyridine N-oxide with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates followed by their subsequent reactions to form the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress, leading to its biological effects.
Comparison with Similar Compounds
- Pyridine, 4-methyl-, 1-oxide
- Pyridine, 3,5-dimethyl-, 1-oxide
- Pyridine, 2,6-dimethyl-, 1-oxide
Comparison: Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 3,4-dimethoxyphenylmethyl moiety and the sulfonyl group These functional groups confer distinct chemical reactivity and biological activity compared to other pyridine N-oxides
Properties
CAS No. |
60264-47-3 |
|---|---|
Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO5S/c1-19-12-7-6-11(9-13(12)20-2)10-21(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI Key |
ZYBOBCNEOFHBOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



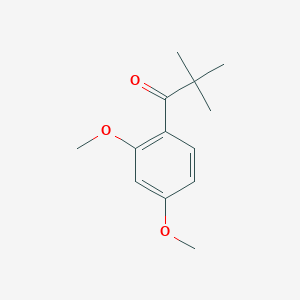
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)


![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
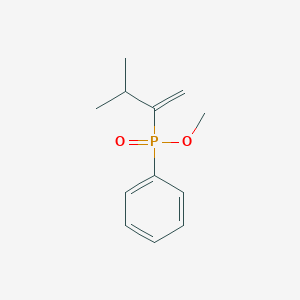
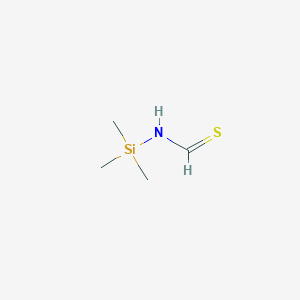
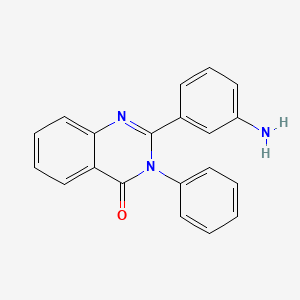
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
